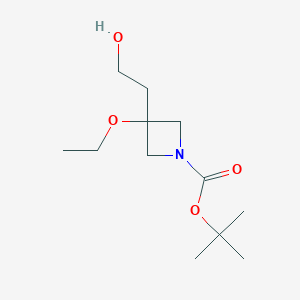
tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate is used as a building block in the synthesis of various complex organic molecules. It is particularly useful in the preparation of spirocycles and other heterocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets involved depend on the context of its use in chemical or biological systems .
Comparación Con Compuestos Similares
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions .
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an oxoethylidene group, which makes it more reactive in cycloaddition reactions .
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate: Contains a carbamoyl group, which alters its reactivity and makes it suitable for different synthetic applications .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl 3-ethoxy-3-(2-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-5-16-12(6-7-14)8-13(9-12)10(15)17-11(2,3)4/h14H,5-9H2,1-4H3 |
Clave InChI |
PXYATZKIYCCORO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


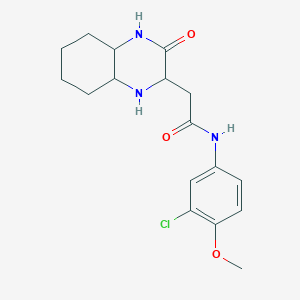
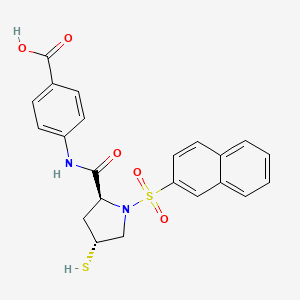
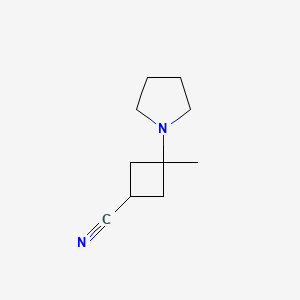
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
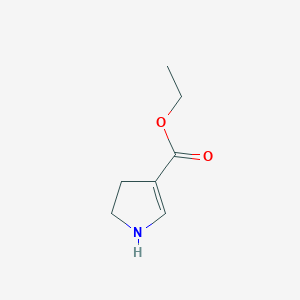
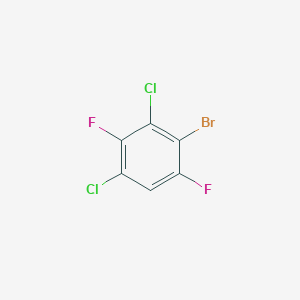
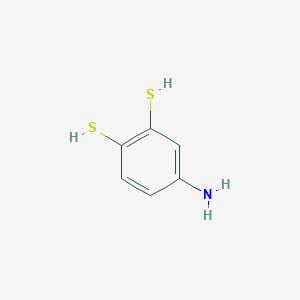
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
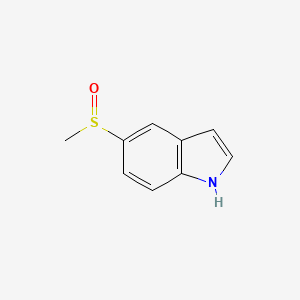
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)

![4-Formylbenzo[d]oxazole-2-carboxamide](/img/structure/B12867586.png)
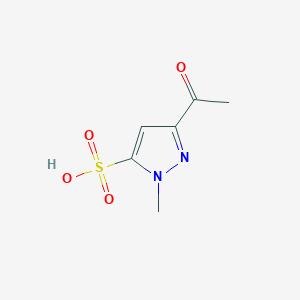
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
